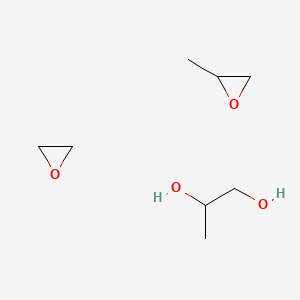
2-Methyloxirane;oxirane;propane-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyloxirane, oxirane, and propane-1,2-diol are organic compounds that belong to the class of epoxides and glycols. These compounds are characterized by their three-membered cyclic ether structure (epoxide) and two hydroxyl groups (glycol). They are commonly used in various industrial and scientific applications due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Epoxidation of Alkenes: One common method for preparing 2-methyloxirane involves the epoxidation of alkenes.
Halohydrin Formation: Another method involves the formation of halohydrins from alkenes, followed by intramolecular cyclization.
Industrial Production Methods
Chlorohydrin Process: In the industrial production of propylene oxide (a similar compound), the chlorohydrin process is widely used.
Oxidation Process: Another industrial method involves the direct oxidation of propylene using oxygen or air in the presence of a catalyst, such as silver or molybdenum oxide.
Chemical Reactions Analysis
Types of Reactions
Ring-Opening Reactions: Epoxides like 2-methyloxirane undergo ring-opening reactions with nucleophiles, such as water, alcohols, and amines.
Substitution Reactions: Epoxides can also undergo substitution reactions with halides, leading to the formation of halohydrins.
Common Reagents and Conditions
Acidic Conditions: Under acidic conditions, epoxides are protonated, making them more susceptible to nucleophilic attack.
Basic Conditions: Under basic conditions, nucleophiles such as hydroxide ions attack the less substituted carbon of the epoxide, leading to ring-opening.
Major Products
Scientific Research Applications
2-Methyloxirane, oxirane, and propane-1,2-diol have a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of epoxides involves the nucleophilic attack on the electrophilic carbon atoms of the epoxide ring. This attack leads to the ring-opening and formation of new bonds. The specific molecular targets and pathways depend on the nucleophile and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
Ethylene Oxide: A simpler epoxide with a two-carbon ring structure.
Propylene Oxide: Similar to 2-methyloxirane but with different substituents.
Butylene Oxide: A four-carbon epoxide with similar reactivity.
Uniqueness
2-Methyloxirane is unique due to its specific substituents, which influence its reactivity and applications. Its three-membered ring structure imparts significant ring strain, making it highly reactive compared to larger cyclic ethers .
Properties
CAS No. |
65395-10-0 |
|---|---|
Molecular Formula |
C8H18O4 |
Molecular Weight |
178.23 g/mol |
IUPAC Name |
2-methyloxirane;oxirane;propane-1,2-diol |
InChI |
InChI=1S/C3H8O2.C3H6O.C2H4O/c1-3(5)2-4;1-3-2-4-3;1-2-3-1/h3-5H,2H2,1H3;3H,2H2,1H3;1-2H2 |
InChI Key |
LKKXDHVWTFAHLI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CO1.CC(CO)O.C1CO1 |
Related CAS |
65395-10-0 53637-25-5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















